4-(溴甲基)-3,5-二溴苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

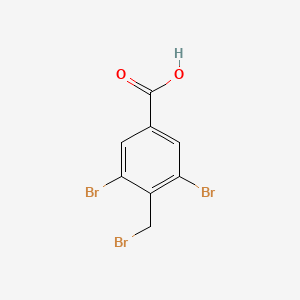

The compound 4-(Bromomethyl)-3,5-dibromobenzoic acid is a brominated aromatic compound that serves as an intermediate in the synthesis of various chemical entities. It is characterized by the presence of a carboxylic acid group and multiple bromine atoms attached to the benzene ring, which makes it a versatile reagent in organic synthesis.

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives can be achieved through various methods. For instance, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective 5-exo-dig bromocyclization, indicating that similar bromination strategies could be applied to synthesize 4-(Bromomethyl)-3,5-dibromobenzoic acid . Additionally, the synthesis of 4-bromo-3,5-dihydroxybenzoic acid from 3,5-dihydroxybenzoic acid suggests a pathway that could be modified to introduce a bromomethyl group at the appropriate position on the benzene ring .

Molecular Structure Analysis

The molecular structure of brominated benzoic acids can be characterized using various spectroscopic techniques. For example, the structural assignment of regioisomers in the synthesis of brominated thiazoles was made using 2D (1)H-(13)C HMBC techniques . Similarly, single-crystal X-ray diffraction has been used to characterize the molecular adducts of 3,5-dihydroxybenzoic acid and its bromo derivative . These techniques could be employed to analyze the molecular structure of 4-(Bromomethyl)-3,5-dibromobenzoic acid.

Chemical Reactions Analysis

Brominated benzoic acid derivatives can undergo various chemical reactions. Nucleophilic substitution reactions are common, as seen with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, which reacts with nucleophiles to give substituted derivatives . The presence of bromomethyl groups in the compound of interest suggests that it could also participate in similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acids can be influenced by the presence of substituents on the benzene ring. For instance, the stability of 4-bromomethyl-3-nitrobenzoic acid under various conditions was assessed using HPLC-UV, indicating that the compound is labile in acid and alkaline conditions . This information could be relevant for understanding the stability of 4-(Bromomethyl)-3,5-dibromobenzoic acid. Additionally, the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline provides insight into the reactivity of bromomethyl groups in complex molecules .

科学研究应用

抗癌药物的合成:4-(溴甲基)-3,5-二溴苯甲酸在某些抗癌药物的合成中起着至关重要的中间体作用,特别是那些抑制胸苷酸甲基转移酶的药物(Cao Sheng-li, 2004)。

抗肿瘤药物研究:该化合物被研究作为一种有前途的抗肿瘤药物,研究重点是其稳定性和选择性,使用高效液相色谱-紫外光谱分析(Maria Betânia de Freitas et al., 2014)。

树枝状聚合物的开发:它作为树枝状聚合物合成中的原材料,具有在聚合物科学中潜在应用(Bi Yun-mei, 2011)。

植物对除草剂的抗性:这种化合物是一种特定腈酶的产物,将溴氧妮尔转化为转基因植物中的3,5-二溴-4-羟基苯甲酸,提供除草剂抗性(D. Stalker et al., 1988)。

噻唑衍生物的捕获:它已被用于与双亚烯发生反应并捕获噻唑衍生物,促进复杂有机化合物的合成(Mouaffak Al Hariri et al., 1997)。

1,4-苯二氮杂环己烷-2,3-二酮的合成:它被用作合成三取代的1,4-苯二氮杂环己烷-2,3-二酮的关键前体,在药物化学中具有重要意义(Jinfang Zhang et al., 2004)。

用于燃料电池聚合物膜的制备:该化合物用于制备用于高温质子交换膜燃料电池的交联聚苯并咪唑膜(Jingshuai Yang et al., 2018)。

卤素键研究:它有助于卤素键研究,特别是Br … Br类型II相互作用,在晶体学和分子设计领域具有重要意义(Pablo A. Raffo et al., 2016)。

聚苯烯的合成:该化合物用于通过铃木偶联合成和表征梳状聚苯烯,与聚合物化学和材料科学相关(I. Cianga & Y. Yagcı, 2002)。

除草剂的解毒:它参与细菌对溴氧妮尔的代谢,发挥环境生物修复和农药研究中的作用(K. Mcbride et al., 1986)。

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using it only outdoors or in a well-ventilated area .

作用机制

Target of action

Many brominated compounds are used in medicinal chemistry due to their reactivity. They can react with various biological targets such as proteins or DNA, leading to changes in their function .

Mode of action

The bromine atoms in “4-(Bromomethyl)-3,5-dibromobenzoic acid” make it a good electrophile. It could potentially react with nucleophilic sites in biological molecules, leading to covalent modifications .

Biochemical pathways

The exact biochemical pathways affected by this compound would depend on its specific targets. If it reacts with a protein involved in a particular pathway, it could potentially inhibit or alter the function of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size all influence how a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of action

The cellular effects of “4-(Bromomethyl)-3,5-dibromobenzoic acid” would depend on its specific targets and the cells in which these targets are expressed. Potential effects could range from changes in cell signaling pathways to cytotoxic effects .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action of a compound. For example, the reactivity of “4-(Bromomethyl)-3,5-dibromobenzoic acid” might be influenced by the pH of its environment .

生化分析

Biochemical Properties

Bromomethyl groups are often used in organic synthesis, suggesting that 4-(Bromomethyl)-3,5-dibromobenzoic acid could potentially interact with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

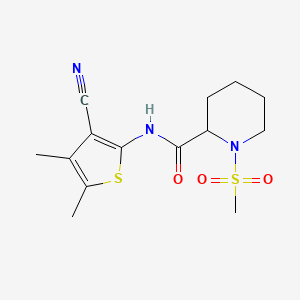

IUPAC Name |

3,5-dibromo-4-(bromomethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br3O2/c9-3-5-6(10)1-4(8(12)13)2-7(5)11/h1-2H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUIGKFBULNEOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)CBr)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2517704.png)

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2517706.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2517708.png)

![Tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate](/img/structure/B2517709.png)

![ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2517716.png)

![N-(2,5-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2517719.png)